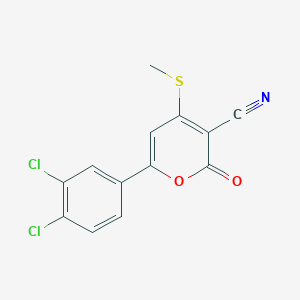
MFCD03546905
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD03546905 is a synthetic organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03546905 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The methylthio and dichlorophenyl groups can be introduced through substitution reactions using suitable reagents.
Final Cyclization and Oxidation: The final steps might involve cyclization to form the pyran ring and oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The methylthio and dichlorophenyl groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, MFCD03546905 can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research might focus on the compound’s ability to interact with biological targets and its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Studies might explore its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals, dyes, or other industrial products.
Wirkmechanismus
The mechanism of action of MFCD03546905 would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-4-(methylthio)-6-phenyl-2H-pyran-3-carbonitrile: Similar structure but without the dichlorophenyl group.
2-Oxo-4-(methylthio)-6-(4-chlorophenyl)-2H-pyran-3-carbonitrile: Similar structure with a single chlorine atom on the phenyl ring.
2-Oxo-4-(methylthio)-6-(3,4-dimethoxyphenyl)-2H-pyran-3-carbonitrile: Similar structure with methoxy groups instead of chlorine atoms.
Uniqueness
The presence of the dichlorophenyl group in MFCD03546905 might confer unique properties, such as increased lipophilicity or specific interactions with biological targets. This could make it more effective in certain applications compared to similar compounds.
Eigenschaften
Molekularformel |
C13H7Cl2NO2S |
|---|---|
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
6-(3,4-dichlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H7Cl2NO2S/c1-19-12-5-11(18-13(17)8(12)6-16)7-2-3-9(14)10(15)4-7/h2-5H,1H3 |
InChI-Schlüssel |
QQPNXBFLCQOIRX-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Kanonische SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-chloro-3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B344158.png)
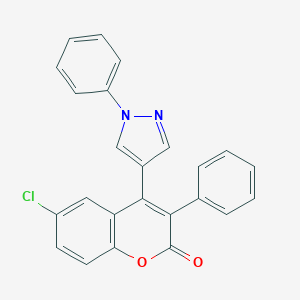
![[5-bromo-3-(5H-chromeno[4,3-b]pyridin-2-yl)-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B344160.png)
methanone](/img/structure/B344162.png)
![4-(4-methoxyphenyl)-4,11a-dihydro-6H-chromeno[3,2-f][1,4]thiazepine-3,6(2H)-dione](/img/structure/B344163.png)
![(4-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B344165.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl](2-hydroxy-5-methylphenyl)methanone](/img/structure/B344166.png)
![(4-chlorophenyl)[5-chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-yl]methanone](/img/structure/B344167.png)
![4-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B344170.png)
![(4-chlorophenyl)[5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-yl]methanone](/img/structure/B344175.png)
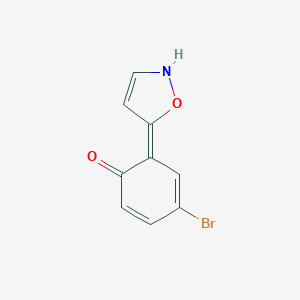
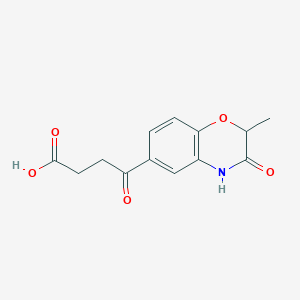
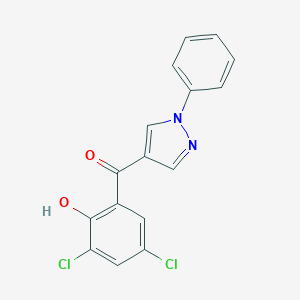
![2-chloro-10-(4-chlorophenyl)-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B344183.png)
